molecular formula C20H19N7O2 B1681541 2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine CAS No. 316173-57-6

2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine

Cat. No. B1681541
M. Wt: 389.4 g/mol
InChI Key: AEULVFLPCJOBCE-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with multiple functional groups. It contains a furan ring, a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine ring, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the furan and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine rings, and the attachment of the methoxyphenyl group. The exact synthesis process would depend on the starting materials and the specific reactions used.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings and functional groups means that the compound could potentially exist in multiple isomeric forms. The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.



Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the other reactants present. The furan ring, for example, is aromatic and may undergo electrophilic substitution reactions. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine ring could potentially participate in a variety of reactions, depending on the specific substituents present.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the specific arrangement of atoms and functional groups in the molecule.


Scientific Research Applications

Antagonism of Adenosine A2A Receptors

2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine and its derivatives have been investigated for their role as antagonists of adenosine A2A receptors. These compounds, including preladenant and its metabolites, are particularly relevant in the context of central nervous system disorders, especially Parkinson’s disease (Rosse, 2013).

Imaging Cerebral Adenosine A2A Receptors

These compounds have also been developed and utilized for mapping cerebral adenosine A2A receptors using PET imaging. This application is significant for the noninvasive study of neurodegenerative diseases, providing insights into the distribution and function of A2A receptors in the brain (Zhou et al., 2014).

Synthesis of Novel Compounds

Research has been conducted on synthesizing novel compounds that incorporate the furan nucleus, which is a crucial component of this chemical structure. These synthetic approaches have led to the development of various fused heterocyclic ring systems and derivatives, contributing to a broader understanding of their potential applications in scientific research (Abdelhamid et al., 2012).

Structure-Activity Relationship Studies

HQSAR and molecular docking studies have been employed to understand the molecular requirements of furanyl derivatives as adenosine A2A receptor antagonists. These studies aid in deciphering the structural elements crucial for their activity and selectivity, which is vital for the development of more effective compounds (Muñoz-Gutiérrez et al., 2016).

Development of Radiotracers

The development of radiotracers based on this compound for PET and SPECT imaging is another significant application. These radiotracers are crucial for evaluating pharmaceuticals targeting A2A receptors and monitoring the progression and treatment of movement disorders like Parkinson's disease (Vala et al., 2016).

Pharmacological Probes

The compound and its derivatives have been utilized as pharmacological probes to study the A2A adenosine receptor. This includes developing high-affinity functionalized congeners that provide insights into the interactions with the receptor and aid in drug discovery (Kumar et al., 2011).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment and following standard safety procedures.


Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry and pharmacology. Future work could involve synthesizing the compound, studying its properties, and investigating its potential uses in various applications, such as drug development or materials science.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

4-(furan-2-yl)-10-[3-(4-methoxyphenyl)propyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c1-28-14-8-6-13(7-9-14)4-2-10-26-18-15(12-22-26)19-23-17(16-5-3-11-29-16)25-27(19)20(21)24-18/h3,5-9,11-12H,2,4,10H2,1H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEULVFLPCJOBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443263
Record name 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine

CAS RN

316173-57-6
Record name 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name SCH-442416
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCH-442416
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
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2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
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2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
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2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
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2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Reactant of Route 6
2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine

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